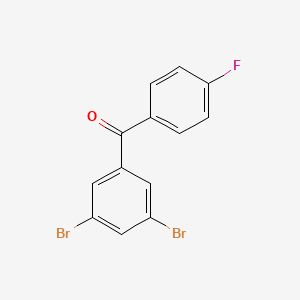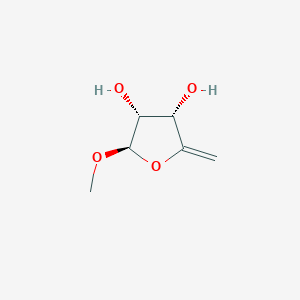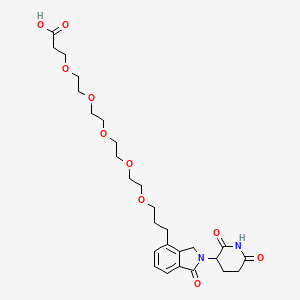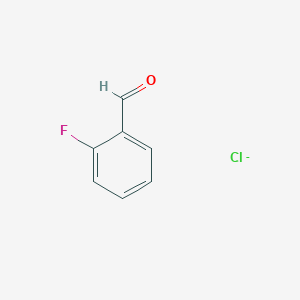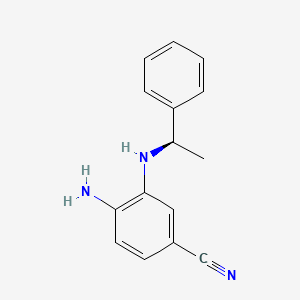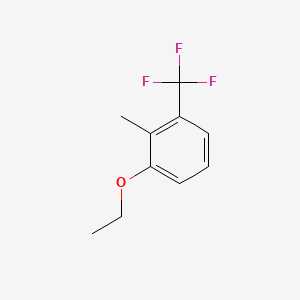
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is an organic compound that features a benzyloxy group, two fluorine atoms, and a piperidinyl methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting 4-hydroxy-2,6-difluorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Piperidinyl Group: The benzyloxy intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidinyl group.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the methanone group to a methanol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Benzyloxy)-2,6-difluorophenyl)(morpholin-4-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(pyrrolidin-1-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(azepan-1-yl)methanone
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidinyl group, which imparts specific pharmacological properties. The combination of the benzyloxy and difluorophenyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C19H19F2NO2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(2,6-difluoro-4-phenylmethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H19F2NO2/c20-16-11-15(24-13-14-7-3-1-4-8-14)12-17(21)18(16)19(23)22-9-5-2-6-10-22/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2 |
InChI-Schlüssel |
DEMNYEDANJRHAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


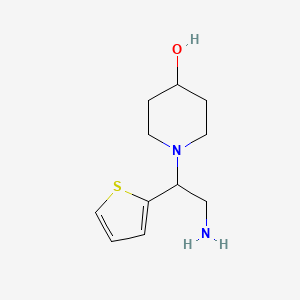
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
